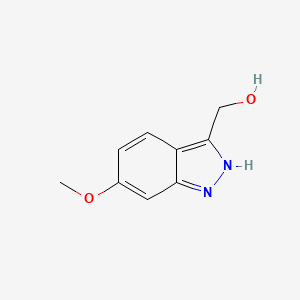

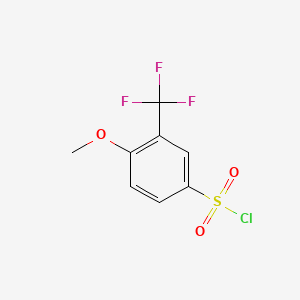

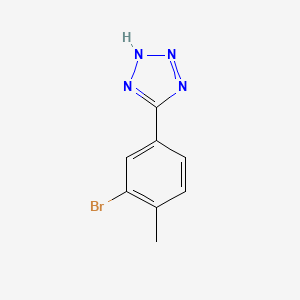

5-(3-溴-4-甲基苯基)-2H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrazoles are a class of synthetic heterocycles with a wide range of applications, including organic chemistry, coordination chemistry, the photographic industry, explosives, and medicinal chemistry. The 5-substituted tetrazoles, in particular, are important due to their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is beneficial in drug design .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles can be achieved through various methods, including acidic media/proton catalysis, Lewis acids, and reactions involving organometallic or organosilicon azides. These methods have evolved from early procedures to more recent and efficient ones. The synthesis of 1-Bromine-5-phenyl-tetrazole, a related compound, was performed using benzonitrile, bromine, and sodium azide, with the reaction conditions optimized to achieve high yields . Although the specific synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is not detailed, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of two tetrazole derivatives was determined, showing that the tetrazole rings are essentially planar and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups . This information is crucial for understanding the chemical behavior and potential interactions of these molecules.

Chemical Reactions Analysis

Functionalization of 5-substituted tetrazoles is challenging due to the formation of isomers. However, reactions with high or unusual regioselectivities have been described, which are important for further chemical modifications . Additionally, the photodecomposition of tetrazole-thione derivatives to carbodiimides has been studied, indicating a pathway involving the loss of dinitrogen and sulfur . These findings are relevant for the development of new chemical reactions involving tetrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, polymorphs of a 5-substituted tetrazole were characterized by single-crystal X-ray diffraction, showing differences in cell parameters, interatomic distances, and molecular orientation, which affect their physical properties . The energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives were also extensively studied, including their sensitivities to physical stimuli and energetic performance, which are important for applications as energetic materials .

科学研究应用

1. 结构分析和晶体学

四唑衍生物,包括类似于 5-(3-溴-4-甲基苯基)-2H-四唑的化合物,已使用 X 射线晶体学对其结构性质进行了研究。这些研究提供了对四唑的分子构型、晶体堆积和分子间相互作用的见解,这对于了解它们的化学行为和在各个领域的潜在应用至关重要 (Al-Hourani 等人,2015 年)。

2. 材料科学和液晶开发

对新型四唑液晶的研究,包括 5-取代四唑,已证明了它们在材料科学中的潜力。这些四唑的合成和表征表现出各种中间相,如向列相和近晶相,表明它们在液晶技术中的适用性 (Tariq 等人,2013 年)。

3. 腐蚀抑制

与 5-(3-溴-4-甲基苯基)-2H-四唑相关的 5-苯基四唑衍生物已被探索其在酸性介质中抑制铜腐蚀的效率。如通过实验和计算方法所证明的,它们作为工业应用中腐蚀抑制剂的潜力是显着的 (Tan 等人,2019 年)。

4. 功能聚合物的合成

5-取代四唑,包括 5-(3-溴-4-甲基苯基) 变体,已用于功能聚合物的合成。它们在特定条件下的反应性,例如在布朗斯特或路易斯酸中,能够产生多种功能衍生物,这对于开发新的聚合物材料很重要 (Lisakova 等人,2015 年)。

5. 配位化学中的光物理性质

四唑衍生物已被研究其在调节配位化合物的颜色和光物理性质中的作用,例如铱配合物。这些性质在有机发光器件和生物标记等应用中是关键 (Stagni 等人,2008 年)。

作用机制

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .

安全和危害

未来方向

属性

IUPAC Name |

5-(3-bromo-4-methylphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTMWVWPEPRPBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNN=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromo-4-methylphenyl)-2H-tetrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)